Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Übersicht

Beschreibung

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide compound that mimics the structure and function of naturally occurring enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. This synthetic variant is designed to enhance stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiols.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Structure-Activity Relationship (SAR)

Research indicates that modifications at specific positions of the enkephalin structure can significantly influence its binding affinity and selectivity for opioid receptors. For instance, substitutions at the meta-position of Phe4 in Leu-enkephalin derivatives have been shown to enhance their potency and stability in plasma, making them suitable candidates for further pharmacological studies .

1.2 Opioid Receptor Interaction

The compound exhibits selective agonism towards the delta opioid receptor (δOR) with moderate preference over the mu opioid receptor (µOR). This selectivity is crucial for developing analgesics that minimize side effects typically associated with µOR activation, such as respiratory depression . The improved binding affinity and functional activation of G-protein pathways make these analogs promising for pain management therapies.

Therapeutic Applications

2.1 Pain Management

Enkephalins are primarily known for their analgesic properties. The modified enkephalin can be utilized in pain management strategies due to its enhanced stability and receptor selectivity. Studies have demonstrated that such compounds can effectively inhibit pain pathways while reducing the risk of addiction associated with traditional opioids .

2.2 Neuroprotective Effects

Research has shown that enkephalins can exert neuroprotective effects during ischemic events, particularly in cardiac and cerebral tissues. The ability of modified enkephalins to modulate δOR signaling provides a potential therapeutic avenue for conditions like stroke or myocardial infarction .

2.3 Cancer Treatment

Emerging studies suggest that enkephalins may have applications in oncology. Modified enkephalins can potentially inhibit tumor growth and metastasis by targeting specific integrin expressions in cancer cells. This application is particularly relevant in treating cervical carcinoma, where peptide conjugates have demonstrated selective tumor targeting capabilities .

Case Studies and Research Findings

Wirkmechanismus

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- exerts its effects by binding to opioid receptors in the central nervous system. These receptors include mu, delta, and kappa opioid receptors. Upon binding, the peptide activates intracellular signaling pathways that result in the inhibition of neurotransmitter release, leading to analgesic and euphoric effects. The molecular targets and pathways involved include G-protein coupled receptor (GPCR) signaling and modulation of ion channels.

Vergleich Mit ähnlichen Verbindungen

Enkephalin-leu: A naturally occurring enkephalin with a similar structure.

Enkephalin-met: Another endogenous enkephalin with a methionine residue.

Dynorphin: A related opioid peptide with distinct receptor selectivity.

Endorphins: Larger opioid peptides with broader physiological effects.

Uniqueness: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is unique due to its enhanced stability and bioavailability compared to naturally occurring enkephalins. The incorporation of non-natural amino acids and modifications such as gly-pro-(lys-sar-sar-sar)(2)-ome- enhances its resistance to enzymatic degradation and improves its therapeutic potential.

Biologische Aktivität

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide designed to mimic the structure and function of naturally occurring enkephalins, which are endogenous opioid peptides crucial for pain modulation and emotional regulation in the central nervous system. This article delves into its biological activity, synthesis, receptor interactions, and potential therapeutic applications.

Overview of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- represents a modified variant of Leu-enkephalin, incorporating non-natural amino acids to enhance stability and bioavailability. This synthetic compound is synthesized primarily through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and structure.

The biological activity of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is primarily mediated through its interaction with opioid receptors in the central nervous system, particularly:

- Mu-opioid receptors (μOR)

- Delta-opioid receptors (δOR)

- Kappa-opioid receptors (κOR)

Upon binding to these receptors, the peptide activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of neurotransmitter release. This results in analgesic effects and modulation of pain perception. Studies indicate that this compound exhibits a higher resistance to enzymatic degradation compared to its natural counterparts, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Receptor Selectivity | Potency (nM) |

|---|---|---|---|

| Enkephalin-leu | Tyr-Gly-Gly-Phe-Leu | δOR > μOR | 0.9 |

| Enkephalin-met | Tyr-Gly-Gly-Phe-Met | μOR > δOR | 1.9 |

| Dynorphin | Varies | κOR | Varies |

| Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | Modified structure | Enhanced δOR and μOR selectivity | 0.03 - 0.68 |

The modifications in Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- improve its binding affinity and functional activation at both μOR and δOR compared to traditional enkephalins.

Case Studies and Research Findings

- Pain Modulation Studies : Research has demonstrated that analogs of Leu-enkephalin exhibit significant antinociceptive properties in various animal models. For instance, studies involving mice showed that the synthetic variant effectively reduced pain responses comparable to morphine but with a different receptor interaction profile .

- Cardiovascular Effects : Beyond pain modulation, Leu-enkephalins have been shown to influence cardiovascular functions. Studies indicate that this peptide can induce vasodilation and modulate heart rate through peripheral opioid receptor activation .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications at the meta-position of Phe4 in Leu-enkephalin have revealed that specific substitutions can enhance receptor selectivity and potency. For example, certain analogs showed increased affinity for δOR while maintaining efficacy at μOR .

Eigenschaften

IUPAC Name |

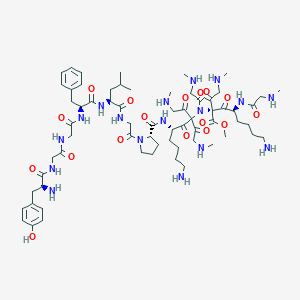

methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXDMGUUMAPNNI-QETMLLAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151774 | |

| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117397-70-3 | |

| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.